1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine
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Overview
Description
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a propylsulfonyl group attached to a piperazine ring, which is further substituted with a pyridazinyl group containing a pyrrolidinyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine involves multiple steps, starting with the preparation of the piperazine core. The propylsulfonyl group is introduced through a sulfonylation reaction, typically using propylsulfonyl chloride in the presence of a base such as triethylamine. The pyridazinyl group is then attached via a nucleophilic substitution reaction, where the pyridazinyl halide reacts with the piperazine derivative. Finally, the pyrrolidinyl moiety is introduced through a cyclization reaction involving the appropriate amine precursor.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl ring, where nucleophiles such as amines or thiols replace halide groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding alcohol or amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in the body.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine can be compared with other piperazine derivatives, such as:
1-(Propylsulfonyl)piperazine: Lacks the pyridazinyl and pyrrolidinyl groups, making it less complex and potentially less specific in its biological activity.
4-(1-Pyrrolidinyl)piperazine: Contains the pyrrolidinyl group but lacks the sulfonyl and pyridazinyl groups, leading to different chemical and biological properties.
1-(Propylsulfonyl)-4-(3-pyridazinyl)piperazine: Similar structure but without the pyrrolidinyl group, which may affect its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H25N5O2S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(4-propylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-13-23(21,22)20-11-9-19(10-12-20)15-6-5-14(16-17-15)18-7-3-4-8-18/h5-6H,2-4,7-13H2,1H3 |
InChI Key |
ULVXISKAWPQBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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